![molecular formula C24H28N4O2S B2940821 4-methyl-N-(2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide CAS No. 863558-79-6](/img/structure/B2940821.png)
4-methyl-N-(2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide
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Description
4-methyl-N-(2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide is a chemical compound that has shown potential in scientific research. It is commonly referred to as MPPEB and is a sulfonamide derivative. This compound has been the subject of several studies due to its unique properties, which make it useful in various fields of research.
Scientific Research Applications
Synthesis and Structural Characterization
Researchers have synthesized various benzenesulfonamide derivatives, including structures similar to the mentioned compound, to explore their potential as pharmaceutical agents or materials with unique properties. For instance, the synthesis and structural characterization of methylbenzenesulfonamide CCR5 antagonists highlighted their potential application in preventing human HIV-1 infection. The synthesis involved multiple steps, starting from N-Benzyl-4-piperidone to produce novel compounds with potential drug development applications (Cheng De-ju, 2015).
Another study focused on the synthesis of arylazopyrazole pyrimidone clubbed heterocyclic compounds, exploring their antimicrobial activity. This research highlights the potential of benzenesulfonamide derivatives in developing new antimicrobial agents (Nikulsinh Sarvaiya, Sheetal Gulati, Harshil Patel, 2019).
Prospective Ligands for Metal Coordination
Compounds with the benzenesulfonamide moiety have been studied for their potential as ligands in metal coordination. A study on N-[2-(Pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide reported their molecular and supramolecular structures, offering insights into their use in designing coordination complexes with specific properties (Danielle L Jacobs, B. Chan, Abby R. O'Connor, 2013).
Potential Anti-Inflammatory and Anticancer Agents
Celecoxib derivatives, incorporating the benzenesulfonamide structure, were synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These studies demonstrate the versatility of benzenesulfonamide derivatives in pharmaceutical development (Ş. Küçükgüzel, I. Coskun, et al., 2013).
Transfer Hydrogenation Catalysts
Benzenesulfonamide derivatives have also been explored in catalysis, such as in the base-free transfer hydrogenation of ketones. This research underscores the role of these compounds in developing more efficient and environmentally friendly catalytic processes (A. Ruff, C. Kirby, et al., 2016).
properties
IUPAC Name |
4-methyl-N-[2-(4-phenylpiperazin-1-yl)-2-pyridin-3-ylethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O2S/c1-20-9-11-23(12-10-20)31(29,30)26-19-24(21-6-5-13-25-18-21)28-16-14-27(15-17-28)22-7-3-2-4-8-22/h2-13,18,24,26H,14-17,19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZYGLSHXUGZHRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CN=CC=C2)N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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